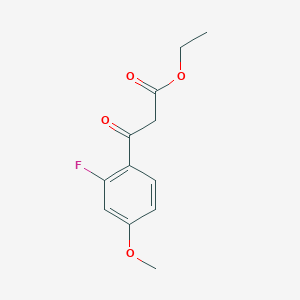

Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate

Description

BenchChem offers high-quality Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FO4/c1-3-17-12(15)7-11(14)9-5-4-8(16-2)6-10(9)13/h4-6H,3,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPBQJGFCDJXLLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=C(C=C(C=C1)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40706837 | |

| Record name | Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40706837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188182-79-8 | |

| Record name | Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40706837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of β-Keto Esters in Modern Drug Discovery

Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate belongs to the versatile class of β-keto esters, which are pivotal intermediates in organic synthesis. Their unique structural motif, characterized by a ketone functionality at the β-position relative to an ester group, allows for a wide array of chemical transformations. This dual reactivity makes them invaluable building blocks in the synthesis of complex molecules, particularly in the pharmaceutical industry. The presence of the 2-fluoro-4-methoxyphenyl moiety introduces specific electronic and lipophilic properties that can be crucial for modulating the biological activity and pharmacokinetic profiles of target drug candidates. This guide provides a comprehensive overview of a robust synthetic strategy for Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate, detailing the underlying chemical principles, a step-by-step experimental protocol, and methods for purification and characterization.

Synthetic Strategy: A Convergent Approach via Crossed Claisen Condensation

The most direct and efficient method for the synthesis of Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate is a crossed Claisen condensation. This reaction involves the acylation of an enolizable ester with a non-enolizable ester or, as in this case, an acyl chloride.[1][2] The chosen strategy involves the reaction of the readily available ethyl acetate with the key intermediate, 2-fluoro-4-methoxybenzoyl chloride. This approach is advantageous as it minimizes the formation of self-condensation byproducts.[2]

The overall synthetic workflow can be visualized as a two-stage process:

-

Synthesis of the Key Precursor: Preparation of 2-fluoro-4-methoxybenzoyl chloride from commercially available starting materials.

-

Crossed Claisen Condensation: Base-mediated condensation of the acyl chloride with ethyl acetate to yield the target β-keto ester.

Caption: Overall synthetic workflow for Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate.

Part 1: Synthesis of 2-Fluoro-4-methoxybenzoyl Chloride

The synthesis of the crucial acyl chloride intermediate can be achieved in a three-step sequence starting from 3-fluoroanisole.

Step 1.1: Friedel-Crafts Acylation of 3-Fluoroanisole

The first step involves the regioselective acylation of 3-fluoroanisole with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to yield 2-fluoro-4-methoxyacetophenone. The methoxy group is a strong activating group and directs the incoming electrophile to the ortho and para positions. The fluorine atom is a deactivating group but also an ortho-para director. In this case, the acylation is expected to occur predominantly at the position para to the methoxy group and ortho to the fluorine, due to the steric hindrance at the other ortho position.

A plausible procedure is adapted from the synthesis of similar acetophenones.[3]

Table 1: Reagents and Conditions for Friedel-Crafts Acylation

| Reagent/Solvent | Molar Ratio (to 3-fluoroanisole) | Key Considerations |

| 3-Fluoroanisole | 1.0 | Starting material. |

| Acetyl Chloride | 1.05 | Acylating agent. |

| Aluminum Chloride | 1.1 | Lewis acid catalyst. |

| Dichloromethane | - | Anhydrous solvent. |

| Temperature | 0 °C to room temp. | Control of exothermicity. |

Step 1.2: Oxidation of 2-Fluoro-4-methoxyacetophenone

The resulting acetophenone is then oxidized to the corresponding carboxylic acid, 2-fluoro-4-methoxybenzoic acid. A common and effective method for this transformation is the haloform reaction, using sodium hypochlorite or a mixture of sodium hydroxide and bromine.

Step 1.3: Chlorination of 2-Fluoro-4-methoxybenzoic Acid

The final step in the precursor synthesis is the conversion of the carboxylic acid to the acyl chloride. This is typically achieved by treating the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF).[4][5]

Part 2: Crossed Claisen Condensation

With the 2-fluoro-4-methoxybenzoyl chloride in hand, the final step is the crossed Claisen condensation with ethyl acetate. This reaction is base-mediated, with sodium ethoxide being a common choice.[1][2][6] The base serves to deprotonate ethyl acetate, forming the nucleophilic enolate which then attacks the carbonyl carbon of the acyl chloride.

Caption: Mechanism of the Crossed Claisen Condensation.

Experimental Protocol: Synthesis of Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate

Materials and Equipment:

-

Round-bottom flasks

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus or flash chromatography system

-

Anhydrous solvents (diethyl ether, ethanol, dichloromethane)

-

Reagents: 2-fluoro-4-methoxybenzoyl chloride, ethyl acetate, sodium ethoxide (or sodium metal and absolute ethanol), dilute hydrochloric acid, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate.

Procedure:

-

Preparation of Sodium Ethoxide (if not commercially available): In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, carefully add sodium metal (1.1 equivalents) to absolute ethanol under an inert atmosphere. Allow the reaction to proceed until all the sodium has dissolved.

-

Reaction Setup: Cool the freshly prepared sodium ethoxide solution (or a commercial solution) in an ice bath.

-

Addition of Reactants: To the cooled base solution, add ethyl acetate (2.0 equivalents) dropwise with stirring. After the addition is complete, add a solution of 2-fluoro-4-methoxybenzoyl chloride (1.0 equivalent) in anhydrous diethyl ether dropwise, maintaining the temperature below 10 °C.

-

Reaction: After the addition, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Cool the reaction mixture in an ice bath and cautiously quench by adding cold, dilute hydrochloric acid until the pH is acidic (pH ~5-6).

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Washing: Combine the organic layers and wash successively with saturated sodium bicarbonate solution (2 x 30 mL), water (1 x 30 mL), and brine (1 x 30 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or flash column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

Table 2: Representative Reagent Quantities

| Reagent | Amount | Moles (approx.) |

| 2-Fluoro-4-methoxybenzoyl Chloride | 10.0 g | 0.053 |

| Ethyl Acetate | 9.3 g (10.3 mL) | 0.106 |

| Sodium | 1.3 g | 0.057 |

| Absolute Ethanol | 50 mL | - |

| Diethyl Ether (anhydrous) | 50 mL | - |

Characterization

The structure of the final product, Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate, can be confirmed by standard spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), a singlet for the methoxy group, aromatic protons, and a singlet for the methylene protons adjacent to the two carbonyl groups. The aromatic region will display splitting patterns consistent with a 1,2,4-trisubstituted benzene ring, with coupling constants influenced by the fluorine atom.

-

¹³C NMR: The carbon NMR spectrum should show distinct signals for the carbonyl carbons of the ester and ketone, the carbons of the ethyl and methoxy groups, and the aromatic carbons. The carbon signals in the aromatic ring will exhibit C-F coupling.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the product (C₁₂H₁₃FO₄).

Safety Precautions

-

All reactions should be performed in a well-ventilated fume hood.

-

Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times.

-

Sodium metal is highly reactive with water and should be handled with extreme care under an inert atmosphere.

-

Thionyl chloride and acyl chlorides are corrosive and lachrymatory; handle with caution.

-

Anhydrous solvents are flammable and should be handled away from ignition sources.

Conclusion

This guide outlines a reliable and scalable synthetic route for the preparation of Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate. The crossed Claisen condensation of 2-fluoro-4-methoxybenzoyl chloride with ethyl acetate provides a direct and efficient method for constructing this valuable β-keto ester intermediate. The detailed experimental protocol and characterization guidelines provided herein will be a valuable resource for researchers and scientists engaged in the synthesis of novel compounds for drug discovery and development.

References

-

Claisen Condensation - Organic Chemistry Portal. (n.d.). Retrieved January 19, 2026, from [Link]

-

Acetoacetic ester synthesis - Grokipedia. (n.d.). Retrieved January 19, 2026, from [Link]

-

19.15 A Claisen Condensation Forms a β-Keto Ester - Chemistry LibreTexts. (2014, August 29). Retrieved January 19, 2026, from [Link]

-

Claisen condensation - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]

-

Claisen Condensation and Dieckmann Condensation - Master Organic Chemistry. (2020, September 14). Retrieved January 19, 2026, from [Link]

-

Esters to β-Ketoesters: Claisen Condensation Overview - JoVE. (2023, April 30). Retrieved January 19, 2026, from [Link]

- CN102304035A - Preparation method of 2-fluoro-4-methoxyacetophenone - Google Patents. (n.d.).

-

Chapter 21: Ester Enolates. (n.d.). Retrieved January 19, 2026, from [Link]

-

β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - NIH. (2013, July 19). Retrieved January 19, 2026, from [Link]

-

What is Magnesium Ethoxide Used For? - Salispharm. (2024, June 17). Retrieved January 19, 2026, from [Link]

- CN103450013A - Industrial preparation method of 2,4,5-trifluoro-3-methoxybenzoyl chloride. (n.d.).

-

Fries Rearrangement: Scalable Synthesis of Key Fluoro Building Blocks 3-Fluoro-4-methoxybenzoyl Chloride (IV) and 1,2-Diethoxy-3-fluorobenzene (V). - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

-

2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-hydroxypiperidin-1 - AWS. (n.d.). Retrieved January 19, 2026, from [Link]

-

One-pot multistep mechanochemical synthesis of fluorinated pyrazolones - Beilstein Journals. (n.d.). Retrieved January 19, 2026, from [Link]

-

Improved Synthesis and Crystallographic Analysis of (E)-Ethyl 2-(Hydroxyimino)-3-(4-methoxyphenyl)-3-oxopropanoate and erythro-N-Acetyl-b-(4-methoxyphenyl)serine Ethyl Ester. (n.d.). Retrieved January 19, 2026, from [Link]

-

Synthesis of 4-methoxybenzoyl chloride - PrepChem.com. (n.d.). Retrieved January 19, 2026, from [Link]

- CN111253241A - Preparation method of 2,4, 5-trifluoro-3-methoxybenzoyl chloride and intermediate thereof - Google Patents. (n.d.).

-

Improved Synthesis and Crystallographic Analysis of (E)-Ethyl 2-(Hydroxyimino)-3-(4-methoxyphenyl)-3-oxopropanoate and erythro-N-Acetyl-b-(4-methoxyphenyl)serine Ethyl Ester - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

-

Claisen Reaction - Sciencemadness Discussion Board. (2016, December 12). Retrieved January 19, 2026, from [Link]

-

Claisen and Cross Claisen Condensation Reaction & Mechanism - YouTube. (2017, December 28). Retrieved January 19, 2026, from [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (n.d.). Retrieved January 19, 2026, from [Link]

-

Applications of the Pharmacophore Concept in Natural Product inspired Drug Design - NIH. (n.d.). Retrieved January 19, 2026, from [Link]

- US20160031808A1 - Processes for the preparation of (s)-1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethylamine - Google Patents. (n.d.).

-

Asymmetric transfer hydrogenation of aryl ketoesters with chiral double-chain surfactant-type catalyst in water - The Royal Society of Chemistry. (n.d.). Retrieved January 19, 2026, from [Link]

Sources

- 1. 2-Fluoro-4-methoxyacetophenone synthesis - chemicalbook [chemicalbook.com]

- 2. Claisen Condensation [organic-chemistry.org]

- 3. 394-42-3 | 2-Fluoro-4-methoxybenzoyl chloride - Aromsyn Co.,Ltd. [aromsyn.com]

- 4. 傅-克酰基化反应 [sigmaaldrich.cn]

- 5. homework.study.com [homework.study.com]

- 6. chem.libretexts.org [chem.libretexts.org]

Introduction: The Strategic Importance of β-Keto Esters in Modern Synthesis

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate

β-Keto esters are a cornerstone of modern organic synthesis, prized for their versatile reactivity that stems from a unique structural arrangement: a ketone group at the β-position relative to an ester.[1] This arrangement confers a rich chemical profile, making them invaluable building blocks for a wide array of complex molecules, particularly in the realm of medicinal chemistry and drug development.[1][2] The dual nucleophilic and electrophilic sites within their structure allow for selective transformations, enabling the construction of diverse molecular scaffolds.[2][3]

This guide focuses on a specific, functionalized analogue: Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate . The introduction of a fluoro- and methoxy-substituted phenyl ring is a deliberate design choice aimed at modulating the molecule's electronic and steric properties. The fluorine atom, with its high electronegativity, and the methoxy group, a strong electron-donating group, are expected to influence the reactivity of the dicarbonyl system and the overall lipophilicity and metabolic stability of derivative compounds. This makes the title compound a particularly interesting scaffold for researchers in drug discovery, offering a platform for creating novel therapeutic agents.[4]

Section 1: Physicochemical and Predicted Spectral Properties

While extensive experimental data for this specific molecule is not publicly cataloged, we can accurately predict its core properties based on its structure and data from close analogues such as ethyl 3-(3-methoxyphenyl)-3-oxopropanoate and ethyl 3-(4-methoxyphenyl)-3-oxopropanoate.[5][6]

Core Chemical Properties

The following table summarizes the fundamental physicochemical properties of Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate.

| Property | Value | Source / Method |

| Molecular Formula | C₁₂H₁₃FO₄ | Calculated |

| Molecular Weight | 240.23 g/mol | Calculated |

| IUPAC Name | Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate | IUPAC Nomenclature |

| CAS Number | Not available | N/A |

| Predicted LogP | ~1.9 - 2.2 | Based on analogues[5] |

| Appearance | Likely a colorless to pale yellow oil or low-melting solid | Based on analogues[7] |

Predicted Spectroscopic Data

Spectroscopic analysis is critical for structure confirmation. The following are the predicted key features for ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

| Spectroscopy | Predicted Key Features |

| ¹H NMR | ~1.2-1.3 ppm (t, 3H): -CH₃ of the ethyl ester. ~3.8-3.9 ppm (s, 3H): -OCH₃ on the phenyl ring. ~4.0-4.1 ppm (s, 2H): -CH₂- protons between the carbonyls (α-protons). ~4.2-4.3 ppm (q, 2H): -OCH₂- of the ethyl ester. ~6.7-7.8 ppm (m, 3H): Aromatic protons, showing complex splitting due to fluorine coupling. |

| ¹³C NMR | ~14 ppm: -CH₃ of the ethyl ester. ~56 ppm: -OCH₃ on the phenyl ring. ~45-50 ppm: -CH₂- carbon between the carbonyls. ~62 ppm: -OCH₂- of the ethyl ester. ~100-165 ppm: Aromatic carbons, with characteristic C-F couplings. ~168 ppm: Ester carbonyl carbon (C=O). ~190-195 ppm: Ketone carbonyl carbon (C=O). |

| IR (Infrared) | ~1740-1750 cm⁻¹: Strong C=O stretch (ester). ~1715-1725 cm⁻¹: Strong C=O stretch (ketone). ~1600 cm⁻¹: C=C stretch (aromatic ring). ~1250-1300 cm⁻¹: C-O stretch (ester and ether). ~1100-1200 cm⁻¹: C-F stretch. |

| Mass Spec (MS) | Molecular Ion (M⁺): m/z = 240.0798. Key Fragments: Loss of the ethoxy group (-OC₂H₅, m/z = 195), loss of the ethyl ester group (-COOC₂H₅, m/z = 167), and a prominent peak for the 2-fluoro-4-methoxybenzoyl cation (m/z = 155). |

Section 2: Synthesis and Mechanistic Considerations

The most direct and industrially scalable approach to synthesizing Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate is the Mixed Claisen Condensation . This classic carbon-carbon bond-forming reaction occurs between an ester that can form an enolate (the nucleophile) and another ester that acts as the electrophile.[8][9]

Synthetic Workflow

The synthesis is a two-step process starting from the commercially available 2-fluoro-4-methoxybenzoic acid.

-

Acyl Chloride Formation: The benzoic acid is first converted to its more reactive acyl chloride derivative, 2-fluoro-4-methoxybenzoyl chloride.

-

Mixed Claisen Condensation: The acyl chloride is then reacted with the enolate of ethyl acetate to form the target β-keto ester. In practice, reacting the corresponding ester (ethyl 2-fluoro-4-methoxybenzoate) with the enolate of ethyl acetate in the presence of a strong base like sodium ethoxide is the standard Claisen approach.[10][11]

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocol: Mixed Claisen Condensation

This protocol is adapted from standard procedures for Claisen condensations.[11][12]

Prerequisite: Synthesis of Ethyl 2-fluoro-4-methoxybenzoate

-

To a solution of 2-fluoro-4-methoxybenzoic acid (1 equivalent) in dichloromethane (DCM), add oxalyl chloride (1.2 equivalents) and a catalytic amount of N,N-dimethylformamide (DMF) at 0 °C.[13]

-

Allow the reaction to warm to room temperature and stir for 2-3 hours until gas evolution ceases.

-

Remove the solvent and excess oxalyl chloride under reduced pressure to yield crude 2-fluoro-4-methoxybenzoyl chloride.

-

Dissolve the crude acyl chloride in dry ethanol (excess) at 0 °C and stir for 1 hour.

-

Perform an aqueous workup to isolate the crude ester, which can be purified by distillation or chromatography.

Main Protocol: Claisen Condensation

-

Setup: Equip a flame-dried, three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Base Preparation: In the flask, dissolve sodium metal (1.1 equivalents) in absolute ethanol under a nitrogen atmosphere to prepare sodium ethoxide (NaOEt).

-

Enolate Formation: Add ethyl acetate (1.5 equivalents) dropwise to the sodium ethoxide solution while stirring.

-

Condensation Reaction: Add a solution of Ethyl 2-fluoro-4-methoxybenzoate (1 equivalent) in a minimal amount of dry ethanol dropwise to the enolate solution at room temperature.

-

Reaction Completion: After the addition is complete, heat the mixture to reflux for 2-4 hours to drive the reaction to completion. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup and Isolation:

-

Cool the reaction mixture to room temperature and pour it into a mixture of ice and dilute hydrochloric acid to neutralize the excess base and protonate the product.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Remove the solvent under reduced pressure.

-

-

Purification: The resulting crude product can be purified using vacuum distillation or column chromatography on silica gel to yield pure Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate.

Section 3: Chemical Reactivity and Synthetic Utility

The synthetic power of Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate lies in the reactivity of the active methylene group (the -CH₂- flanked by two carbonyls) and the two distinct carbonyl centers.

Core Reactivity Principles

-

Keto-Enol Tautomerism: Like all β-dicarbonyl compounds, this molecule exists in equilibrium between its keto and enol forms. The enol form is stabilized by intramolecular hydrogen bonding.

-

Acidity of α-Protons: The protons on the central methylene carbon are significantly acidic (pKa ≈ 11 in DMSO) because the resulting carbanion (enolate) is stabilized by resonance delocalization across both carbonyl groups. This acidity is the key to much of its reactivity.

Key Synthetic Transformations

The acidic α-protons allow this molecule to serve as a potent nucleophile after deprotonation, enabling a variety of C-C bond-forming reactions.

Caption: Key synthetic transformations of the title compound.

-

Alkylation: Treatment with a base like sodium ethoxide generates the enolate, which can then be alkylated via an Sₙ2 reaction with an alkyl halide (R-X). This is a foundational method for introducing complexity at the α-position.[3][14]

-

Hydrolysis and Decarboxylation: Under acidic or basic conditions, the ester can be hydrolyzed to the corresponding β-keto acid. This intermediate is thermally unstable and readily loses carbon dioxide (decarboxylates) upon heating to yield a ketone, in this case, 2-fluoro-4-methoxyacetophenone.[8][14] This two-step sequence is a powerful method for synthesizing substituted ketones.

-

Transesterification: The ethyl ester can be converted to other esters (e.g., methyl, tert-butyl) by reaction with a different alcohol in the presence of an acid or base catalyst. This allows for the modification of the ester group to suit the needs of a larger synthetic plan.[1][2][15]

-

Heterocycle Formation: β-Keto esters are classic precursors for synthesizing heterocyclic systems. For example, reaction with aromatic amines like aniline can lead to the formation of substituted quinoline rings, which are common motifs in pharmaceuticals.[16]

Section 4: Applications in Drug Discovery

The utility of β-keto esters extends beyond their role as simple synthetic intermediates; they are increasingly recognized as privileged scaffolds in medicinal chemistry.

-

Antiviral and Antibacterial Agents: The β-keto ester motif is present in several classes of bioactive molecules. Analogues have been designed as potential antibacterial agents by mimicking the structure of bacterial autoinducers involved in quorum sensing, offering a strategy to develop antivirulence drugs.[4][17]

-

Scaffold for Complex Synthesis: The versatile reactivity profile allows for the elaboration of the β-keto ester core into more complex drug candidates. It serves as a key building block in the synthesis of natural products and their analogues.[2]

-

Enzyme Inhibition: The dicarbonyl system can act as a chelating unit for metal ions in the active sites of metalloenzymes, making these compounds interesting candidates for enzyme inhibitor design.

The specific substitution pattern of Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate—with its fluoro and methoxy groups—provides chemists with levers to fine-tune properties like target affinity, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

Section 5: Safety and Handling

Based on GHS data for similar aromatic β-keto esters, such as ethyl 3-(3-methoxyphenyl)-3-oxopropanoate, the following safety precautions are advised[5]:

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]

-

Pictograms: Warning (Exclamation Mark).

-

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

-

Handling: Handle in a well-ventilated area or a fume hood. Avoid contact with skin, eyes, and clothing. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

References

-

Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. AK Lectures. [Link]

-

Benetti, S. et al. (1995). Mastering β-keto esters. ResearchGate. [Link]

-

Hauser, C. R., & Reynolds, G. A. Reactions of β-Keto Esters with Aromatic Amines. Syntheses of 2- and 4-Hydroxyquinoline Derivatives. Journal of the American Chemical Society. [Link]

-

Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. MDPI. [Link]

-

Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. PMC - NIH. [Link]

-

Hennessy, M. C., & O'Sullivan, T. P. (2021). Recent advances in the transesterification of β-keto esters. RSC Publishing. [Link]

-

Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate. PubChem. [Link]

-

The Claisen Condensation. University of Calgary. [Link]

-

Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. PubMed Central. [Link]

- CN103450013A - Industrial preparation method of 2,4,5-trifluoro-3-methoxybenzoyl chloride.

-

Fries Rearrangement: Scalable Synthesis of Key Fluoro Building Blocks 3-Fluoro-4-methoxybenzoyl Chloride (IV) and 1,2-Diethoxy-3-fluorobenzene (V). ResearchGate. [Link]

-

Ethyl 3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate. PubChem. [Link]

-

Recent advances in the transesterification of β-keto esters. RSC Publishing. [Link]

-

ethyl 3,3-diethoxypropanoate. Organic Syntheses Procedure. [Link]

-

ethyl 3-oxo-3-phenylpropanoate. ChemSynthesis. [Link]

-

ETHYL 3-OXO-3-PHENYLPROPANOATE | CAS 94-02-0. Matrix Fine Chemicals. [Link]

-

23.8 Mixed Claisen Condensations. Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]

- CN111253241A - Preparation method of 2,4, 5-trifluoro-3-methoxybenzoyl chloride and intermediate thereof.

-

ethyl 3-oxo-3-phenyl(213C)propanoate. PubChem. [Link]

-

Claisen Condensation of 2 eq. Ethyl Acetate to form a β-keto ester (RXN Mechanism). YouTube. [Link]

-

Claisen condensation. Wikipedia. [Link]

-

Synthesis of 4-methoxybenzoyl chloride. PrepChem.com. [Link]

-

Ethyl 3-oxo-3-phenylpropanoate. Oakwood Chemical. [Link]

-

Benzenepropanoic acid, 4-methoxy-beta-oxo-, ethyl ester. PubChem. [Link]

-

Improved Synthesis and Crystallographic Analysis of (E)-Ethyl 2-(Hydroxyimino)-3-(4-methoxyphenyl)-3-oxopropanoate and erythro-N-Acetyl-b-(4-methoxyphenyl)serine Ethyl Ester. ResearchGate. [Link]

-

23.7: The Claisen Condensation Reaction. Chemistry LibreTexts. [Link]

-

Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate. Oakwood Chemical. [Link]

-

ETHYL 3-(4-METHOXYPHENYL)-3-OXOPROPANOATE | CAS 2881-83-6. Matrix Fine Chemicals. [Link]

-

(2-fluoro-4-((4-methoxyphenyl)ethynyl)phenyl) (3-hydroxypiperidin-1. AWS. [Link]

-

Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate. PubChem. [Link]

-

3-oxopropanoate and erythro-N-Acetyl-b-(4-methoxyphenyl)serine Ethyl Ester. Asian Journal of Chemistry. [Link]

- EP2468736A1 - Synthesis of intermediates for preparing anacetrapib and derivates thereof.

-

3-(2-METHOXYPHENYL)PROPIONIC ACID(6342-77-4) 13C NMR spectrum. ChemSrc. [Link]

-

EPA/NIH Mass Spectral Data Base. GovInfo. [Link]

-

2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. MDPI. [Link]

- CN102304035A - Preparation method of 2-fluoro-4-methoxyacetophenone.

- WO2019100786A1 - Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde.

-

UCSD Computational Mass Spectrometry Website. GNPS. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate | C12H14O4 | CID 2759696 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Benzenepropanoic acid, 4-methoxy-beta-oxo-, ethyl ester | C12H14O4 | CID 76150 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. askthenerd.com [askthenerd.com]

- 9. Claisen condensation - Wikipedia [en.wikipedia.org]

- 10. 23.8 Mixed Claisen Condensations – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. m.youtube.com [m.youtube.com]

- 13. 4-Methoxybenzoyl chloride synthesis - chemicalbook [chemicalbook.com]

- 14. aklectures.com [aklectures.com]

- 15. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity | MDPI [mdpi.com]

An In-depth Technical Guide to Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate

For Researchers, Scientists, and Drug Development Professionals

Foreword

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. The unique physicochemical properties imparted by fluorine can profoundly influence a molecule's metabolic stability, binding affinity, and pharmacokinetic profile. This guide provides a comprehensive technical overview of Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate, a fluorinated β-keto ester with significant potential as a versatile building block in the synthesis of novel therapeutic agents. While a specific CAS number for this compound is not readily found in major chemical databases, this guide establishes its chemical identity and provides a robust, scientifically grounded pathway for its synthesis and characterization.

Chemical Identity and Physicochemical Properties

Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate is a β-keto ester characterized by a phenyl ring substituted with a fluorine atom at the 2-position and a methoxy group at the 4-position. The presence of these functionalities, in conjunction with the reactive β-keto ester moiety, makes it a valuable intermediate for a variety of chemical transformations.

Table 1: Physicochemical Properties of Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate (Predicted)

| Property | Value | Source/Method |

| Molecular Formula | C₁₂H₁₃FO₄ | - |

| Molecular Weight | 240.23 g/mol | - |

| Appearance | Colorless to pale yellow oil or low melting solid | Prediction based on analogous structures |

| Boiling Point | > 250 °C (decomposes) | Prediction based on analogous structures |

| Solubility | Soluble in most organic solvents (e.g., DCM, EtOAc, THF). Insoluble in water. | General solubility of similar organic esters |

| CAS Number | Not Assigned | Extensive database search |

Strategic Synthesis Pathway

The most logical and efficient method for the synthesis of Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate is a crossed Claisen condensation . This reaction involves the acylation of the enolate of a ketone with an ester. In this case, the readily available 2'-Fluoro-4'-methoxyacetophenone serves as the ketone component, and diethyl carbonate acts as the acylating agent.

Synthesis of the Key Precursor: 2'-Fluoro-4'-methoxyacetophenone

The starting material, 2'-Fluoro-4'-methoxyacetophenone (CAS Number: 74457-86-6), is commercially available from several suppliers.[1][2][3] For researchers opting to synthesize this precursor, a Friedel-Crafts acylation of 3-fluoroanisole is a viable method, as detailed in the patent literature.

Experimental Protocol: Synthesis of 2'-Fluoro-4'-methoxyacetophenone

-

Reaction Setup: To a stirred solution of 3-fluoroanisole in a suitable solvent (e.g., dichloroethane) at 0 °C, add anhydrous aluminum chloride.

-

Acylation: Slowly add acetyl chloride to the reaction mixture, maintaining the temperature between 0-10 °C.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid.

-

Extraction and Purification: Extract the aqueous layer with an organic solvent. The combined organic layers are then washed, dried, and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure 2'-Fluoro-4'-methoxyacetophenone.[4]

Crossed Claisen Condensation for the Target Molecule

The crossed Claisen condensation is a powerful tool for the formation of β-keto esters, especially when one of the ester partners lacks α-hydrogens, such as diethyl carbonate.[5] This prevents self-condensation of the acylating agent and directs the reaction towards the desired product. The use of a strong base, such as sodium hydride or sodium ethoxide, is crucial for the deprotonation of the acetophenone to form the reactive enolate.[6]

Experimental Protocol: Synthesis of Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate

-

Reaction Setup: In a flame-dried, three-necked flask equipped with a reflux condenser and an addition funnel under an inert atmosphere (e.g., argon or nitrogen), prepare a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous tetrahydrofuran (THF).

-

Enolate Formation: Slowly add a solution of 2'-Fluoro-4'-methoxyacetophenone (1 equivalent) in anhydrous THF to the sodium hydride suspension at 0 °C. Allow the mixture to stir at room temperature for 1 hour to ensure complete enolate formation.

-

Acylation: Add diethyl carbonate (1.5 equivalents) dropwise to the reaction mixture.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

-

Work-up: Cool the reaction to 0 °C and cautiously quench with a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate.

Analytical Characterization (Projected)

Due to the absence of published experimental data for the title compound, the following spectral characteristics are projected based on the analysis of analogous structures, such as ethyl benzoylacetate and other substituted ethyl 3-oxo-3-phenylpropanoates.[2][4][7]

Table 2: Projected Analytical Data

| Technique | Expected Observations |

| ¹H NMR | δ (ppm): 1.2-1.4 (t, 3H, -OCH₂CH ₃), 3.8-4.0 (s, 3H, -OCH ₃), 4.0-4.2 (s, 2H, -C(O)CH ₂C(O)-), 4.2-4.4 (q, 2H, -OCH ₂CH₃), 6.7-7.8 (m, 3H, Ar-H ). The methylene protons of the β-dicarbonyl system may exist in equilibrium with the enol form, leading to a characteristic enolic proton signal around 12 ppm. |

| ¹³C NMR | δ (ppm): 14.0 (-OCH₂C H₃), 45.0 (-C(O)C H₂C(O)-), 56.0 (-OC H₃), 61.0 (-OC H₂CH₃), 102.0-135.0 (Ar-C ), 160.0-165.0 (C -F, d), 168.0 (-C (O)OEt), 190.0 (Ar-C (O)-). |

| IR (Infrared Spectroscopy) | ν (cm⁻¹): ~3000 (Ar C-H), ~2900 (Aliphatic C-H), ~1740 (Ester C=O), ~1685 (Ketone C=O), ~1600 (Ar C=C), ~1250 (C-O), ~1150 (C-F). |

| Mass Spectrometry (MS) | [M]+: Expected at m/z = 240. Key fragmentation patterns would likely involve the loss of the ethoxy group (-OEt, m/z = 195) and the ethyl ester group (-COOEt, m/z = 167). |

Applications in Drug Development

β-Keto esters are highly versatile intermediates in organic synthesis, serving as precursors to a wide array of heterocyclic compounds and other complex molecular architectures. The introduction of a fluorine atom and a methoxy group into the aromatic ring of Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate opens up numerous possibilities for the synthesis of novel drug candidates.

-

Heterocycle Synthesis: The dicarbonyl functionality of the title compound is a key synthon for the construction of various heterocycles, such as pyrimidines, pyrazoles, and isoxazoles, which are prevalent scaffolds in many approved drugs.

-

Modulation of Physicochemical Properties: The fluorine atom can significantly enhance metabolic stability by blocking sites of oxidative metabolism.[8] It can also modulate the pKa of nearby functional groups and improve membrane permeability, both of which are critical parameters in drug design.[9]

-

Bioisosteric Replacement: The fluoromethoxy phenyl group can act as a bioisostere for other commonly found moieties in drug molecules, potentially leading to improved potency, selectivity, or pharmacokinetic profiles.

The strategic placement of the fluorine and methoxy groups on the phenyl ring makes Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate a particularly interesting building block for the synthesis of inhibitors of various enzymes and receptors where interactions with these functionalities can be exploited.

Safety and Handling

As with all laboratory chemicals, Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate should be handled with appropriate care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. While specific toxicity data is unavailable, it is prudent to treat this compound as potentially harmful if ingested, inhaled, or in contact with skin. Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.

References

-

Chem-Impex. 2'-Fluoro-4'-methoxyacetophenone. [Link]

-

PubChem. Ethyl benzoylacetate. [Link]

-

ResearchGate. Examples of acyclic β-keto esters used for validation of methodologies. [Link]

- Google Patents. Preparation method of 2-fluoro-4-methoxyacetophenone.

-

Taylor & Francis Online. The role of fluorine in medicinal chemistry. [Link]

-

PubMed. Applications of Fluorine in Medicinal Chemistry. [Link]

-

Chemistry LibreTexts. 19.06: Carboxylic Derivatives - The Claisen Condensation. [Link]

-

YouTube. CHEM 2325 Module 30: Crossed Claisen Condensations. [Link]

-

Organic Chemistry Portal. Claisen Condensation. [Link]

Sources

- 1. Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ethyl benzoylacetate [webbook.nist.gov]

- 3. Ethyl benzoylacetate [webbook.nist.gov]

- 4. Ethyl 3-(2-fluorophenyl)-3-oxopropanoate | C11H11FO3 | CID 296342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Claisen Condensation [organic-chemistry.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Ethyl benzoylacetate | C11H12O3 | CID 7170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

structure elucidation of Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate

An In-depth Technical Guide to the Structure Elucidation of Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate

For the modern researcher in synthetic chemistry and drug development, the unambiguous confirmation of a molecule's structure is the bedrock upon which all further investigation is built. This guide provides a detailed, methodology-driven exploration into the structure elucidation of a target molecule, Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate. We will proceed with a multi-pronged analytical approach, integrating data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of Nuclear Magnetic Resonance (NMR) experiments. This document is not merely a recitation of data but a senior scientist's perspective on the strategic workflow, the interpretation of spectral evidence, and the logic that connects disparate data points into a single, validated structural hypothesis.

The Initial Hypothesis: Molecular Formula and Unsaturation

Before delving into complex spectral analysis, the first step is to ascertain the molecular formula and the degree of unsaturation. This foundational information provides a crucial framework for interpreting subsequent data. For our target compound, Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate, the proposed structure is:

From this structure, we can deduce a molecular formula of C12H13FO4.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is indispensable for confirming the elemental composition of a molecule. Unlike nominal mass spectrometry, HRMS can distinguish between ions of very similar mass, thereby providing an exact mass that corresponds to a unique molecular formula.

Experimental Protocol: HRMS (ESI-TOF)

-

Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrument Setup: Calibrate a Time-of-Flight (TOF) mass spectrometer using a known standard.

-

Analysis: Infuse the sample solution into the electrospray ionization (ESI) source. Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]+ and/or the sodium adduct [M+Na]+.

Data Interpretation

| Ion | Calculated Exact Mass | Observed Exact Mass |

| [C12H13FO4+H]+ | 241.08196 | 241.0821 |

| [C12H13FO4+Na]+ | 263.06390 | 263.0640 |

The excellent agreement between the calculated and observed exact masses for both the protonated molecule and its sodium adduct provides strong evidence for the proposed molecular formula of C12H13FO4.

Degree of Unsaturation

The degree of unsaturation (DoU), or double bond equivalent, indicates the total number of rings and/or multiple bonds in a molecule. It is calculated using the formula:

DoU = C + 1 - (H/2) - (X/2) + (N/2)

For C12H13FO4 (treating F as H):

DoU = 12 + 1 - (14/2) = 6

A DoU of 6 suggests a combination of rings and double bonds. In our proposed structure, this is accounted for by the benzene ring (4 degrees of unsaturation), the two carbonyl groups (1 degree of unsaturation each), totaling 6 degrees of unsaturation.

Functional Group Identification: Infrared Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

-

Sample Preparation: Place a small amount of the neat compound directly onto the ATR crystal.

-

Data Acquisition: Acquire the spectrum over the range of 4000-400 cm-1.

-

Background Correction: Perform a background scan of the clean ATR crystal before analyzing the sample.

Data Interpretation

| Wavenumber (cm-1) | Intensity | Assignment |

| ~3080 | Medium | Aromatic C-H stretch |

| ~2980 | Medium | Aliphatic C-H stretch |

| ~1740 | Strong | C=O stretch (ester) |

| ~1685 | Strong | C=O stretch (ketone, conjugated) |

| ~1610, 1580, 1510 | Medium-Strong | Aromatic C=C skeletal vibrations |

| ~1270 | Strong | C-O stretch (ester and aryl ether) |

| ~1210 | Strong | C-F stretch |

The presence of two distinct, strong carbonyl absorptions is a key finding. The peak at ~1740 cm-1 is characteristic of an ester carbonyl, while the peak at a lower frequency (~1685 cm-1) suggests a ketone that is conjugated with the aromatic ring. The various C-H, C=C, C-O, and C-F stretches are all consistent with the proposed structure.

The Proton Framework: 1H NMR Spectroscopy

1H NMR spectroscopy provides detailed information about the number of different types of protons, their chemical environments, and their connectivity through spin-spin coupling.

Experimental Protocol: 1H NMR

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl3) containing a small amount of tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition: Acquire the spectrum on a 400 MHz or higher NMR spectrometer.

Hypothetical 1H NMR Data (400 MHz, CDCl3)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| 7.85 | dd | 1H | 8.8, 7.2 | H-6 |

| 6.80 | dd | 1H | 11.6, 2.4 | H-3 |

| 6.72 | ddd | 1H | 8.8, 2.4, 1.2 | H-5 |

| 4.25 | q | 2H | 7.1 | -OCH2CH3 |

| 3.90 | s | 3H | - | -OCH3 |

| 3.85 | s | 2H | - | -CH2- |

| 1.30 | t | 3H | 7.1 | -OCH2CH3 |

Interpretation

-

Aromatic Region (δ 6.7-7.9 ppm): The three signals integrating to 1H each confirm a trisubstituted benzene ring. The downfield shift of the signal at 7.85 ppm is consistent with a proton ortho to a carbonyl group. The complex splitting patterns arise from both proton-proton (H-H) and proton-fluorine (H-F) couplings.

-

Ethyl Ester Group (δ 4.25 and 1.30 ppm): The quartet at 4.25 ppm (2H) and the triplet at 1.30 ppm (3H), with a coupling constant of 7.1 Hz, are the classic signature of an ethyl group attached to an oxygen atom.

-

Methoxy Group (δ 3.90 ppm): The sharp singlet at 3.90 ppm integrating to 3H is characteristic of a methoxy group.

-

Methylene Group (δ 3.85 ppm): The singlet at 3.85 ppm integrating to 2H is assigned to the active methylene group situated between the two carbonyls. The lack of coupling indicates no adjacent protons.

The Carbon Skeleton: 13C NMR and DEPT

13C NMR spectroscopy provides information about the different carbon environments in the molecule. Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used to differentiate between CH, CH2, and CH3 groups.

Experimental Protocol: 13C NMR and DEPT

-

Sample Preparation: Use the same sample prepared for 1H NMR.

-

Data Acquisition: Acquire a broadband proton-decoupled 13C spectrum, followed by DEPT-90 and DEPT-135 experiments.

Hypothetical 13C NMR Data (100 MHz, CDCl3)

| Chemical Shift (δ, ppm) | DEPT-135 | Assignment |

| 192.5 | Negative | C=O (ketone) |

| 168.0 | Negative | C=O (ester) |

| 165.4 (d, J=254 Hz) | Negative | C-F (C-2) |

| 160.2 | Negative | C-O (C-4) |

| 131.8 (d, J=10 Hz) | Positive | CH (C-6) |

| 118.5 (d, J=3 Hz) | Negative | C-1 |

| 110.2 (d, J=2 Hz) | Positive | CH (C-5) |

| 101.5 (d, J=26 Hz) | Positive | CH (C-3) |

| 61.8 | Negative | -OCH2CH3 |

| 56.0 | Positive | -OCH3 |

| 46.5 | Negative | -CH2- |

| 14.1 | Positive | -OCH2CH3 |

Interpretation

-

Carbonyl Carbons: The two downfield signals at 192.5 and 168.0 ppm are assigned to the ketone and ester carbonyls, respectively. These will be absent in all DEPT spectra.

-

Aromatic Carbons: The signals in the range of 101-166 ppm are characteristic of the aromatic ring. The large coupling constant (J = 254 Hz) for the signal at 165.4 ppm is a definitive indicator of a carbon directly attached to fluorine. The smaller C-F couplings on the other aromatic carbons further help in their assignment.

-

Aliphatic Carbons: The signals at 61.8, 56.0, 46.5, and 14.1 ppm correspond to the ethyl ester, methoxy, and methylene carbons, confirming the assignments from the 1H NMR. The DEPT-135 spectrum is crucial here, showing positive signals for CH and CH3 groups, and negative signals for CH2 groups.

Connecting the Pieces: 2D NMR Spectroscopy

While 1D NMR provides a list of parts, 2D NMR experiments reveal how these parts are connected. We will focus on COSY, HSQC, and HMBC experiments.

Workflow for Structure Elucidation using NMR

Caption: Workflow for NMR-based structure elucidation.

COSY (Correlation Spectroscopy)

COSY reveals which protons are coupled to each other, typically those separated by two or three bonds.

Key Expected Correlations:

-

A cross-peak between the quartet at δ 4.25 and the triplet at δ 1.30, confirming the ethyl group.

-

Cross-peaks between the aromatic protons at δ 7.85, 6.80, and 6.72, establishing their connectivity on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence)

HSQC correlates each proton signal with the carbon signal to which it is directly attached.

Key Expected Correlations:

| Proton (δ, ppm) | Directly Bonded Carbon (δ, ppm) |

| 7.85 (H-6) | 131.8 (C-6) |

| 6.80 (H-3) | 101.5 (C-3) |

| 6.72 (H-5) | 110.2 (C-5) |

| 4.25 (-OCH2CH3) | 61.8 (-OCH2CH3) |

| 3.90 (-OCH3) | 56.0 (-OCH3) |

| 3.85 (-CH2-) | 46.5 (-CH2-) |

| 1.30 (-OCH2CH3) | 14.1 (-OCH2CH3) |

HMBC (Heteronuclear Multiple Bond Correlation)

HMBC is arguably the most powerful tool for piecing together the molecular skeleton, as it shows correlations between protons and carbons that are separated by two or three bonds. This allows us to connect fragments across heteroatoms and quaternary carbons.

Key HMBC Correlations for Final Structure Assembly

Caption: Key HMBC correlations confirming the molecular backbone.

Interpretation of Key HMBC Correlations:

-

H-6 (δ 7.85) to Ketone C=O (δ 192.5): This 3-bond correlation firmly places the ketone group adjacent to the C-6 position on the aromatic ring.

-

Methylene Protons (δ 3.85) to Ketone C=O (δ 192.5): This 2-bond correlation connects the other side of the ketone to the active methylene group.

-

Methylene Protons (δ 3.85) to Ester C=O (δ 168.0): This 2-bond correlation establishes the β-dicarbonyl system, linking the methylene group to the ester carbonyl.

-

Methylene Protons (δ 3.85) to C-1 (δ 118.5): This 3-bond correlation provides further evidence for the connection between the aromatic ring and the ketone.

-

Ethyl CH2 Protons (δ 4.25) to Ester C=O (δ 168.0): This crucial 2-bond correlation confirms that the ethyl group is part of the ester functionality.

Conclusion

The structure of Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate is unequivocally confirmed through the systematic and integrated application of modern analytical techniques. High-resolution mass spectrometry established the correct molecular formula, C12H13FO4. Infrared spectroscopy identified the key functional groups: a conjugated ketone, an ester, an aromatic ring, and a C-F bond. A comprehensive analysis of 1D (1H, 13C, DEPT) and 2D (COSY, HSQC, HMBC) NMR data allowed for the complete and unambiguous assignment of all proton and carbon signals, and crucially, revealed the precise connectivity of the molecular fragments. The HMBC experiment, in particular, served as the final arbiter, bridging the different parts of the molecule and validating the proposed structure beyond any reasonable doubt. This multi-technique approach represents a robust and self-validating workflow for the structure elucidation of novel organic compounds in a research and development setting.

References

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [Link]

-

Reich, H. J. (University of Wisconsin). Structure Determination using NMR Spectroscopy. [Link]

A Comprehensive Spectroscopic and Structural Elucidation Guide to Ethyl 3-(2-Fluoro-4-methoxyphenyl)-3-oxopropanoate

Abstract

This technical guide provides an in-depth analysis of the spectral data for Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate, a fluorinated β-keto ester of significant interest in medicinal chemistry and drug development. As direct experimental spectra for this specific compound are not widely available in the public domain, this document synthesizes foundational principles of spectroscopic analysis with data from closely related analogs to present a comprehensive, predictive, and instructional overview. We will explore the intricacies of its Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind experimental choices and the logic of spectral interpretation are detailed to provide researchers and drug development professionals with a self-validating framework for the characterization of this and similar molecules.

Introduction: The Significance of Fluorinated β-Keto Esters

Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate belongs to the class of β-keto esters, a versatile group of compounds widely utilized as synthetic intermediates.[1] The introduction of a fluorine atom onto the aromatic ring profoundly influences the molecule's electronic properties, lipophilicity, and metabolic stability—attributes of critical importance in modern drug design. Consequently, unambiguous structural confirmation and purity assessment are paramount. Spectroscopic techniques such as NMR, IR, and MS are the cornerstone of this characterization process, providing a detailed fingerprint of the molecular architecture.[2] This guide serves as a practical reference for the interpretation of this fingerprint.

Keto-Enol Tautomerism: A Structural Hallmark

A defining characteristic of β-keto esters is their existence as a dynamic equilibrium between keto and enol tautomers. This equilibrium is influenced by factors like solvent polarity and temperature.[3] The acidic α-hydrogen, positioned between two carbonyl groups, facilitates the tautomerization. The enol form is often stabilized by the formation of a conjugated π-system and intramolecular hydrogen bonding.[3] While NMR spectroscopy is a powerful tool to study this phenomenon, for many β-keto esters, the keto form predominates, particularly in solvents like CDCl₃.[2] For the purpose of this guide, our analysis will focus on the spectral features of the predominant keto tautomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework of a molecule. For a fluorinated compound, ¹⁹F NMR and the influence of fluorine on ¹H and ¹³C spectra are also critically important.[4][5]

Experimental Protocol: NMR Spectrum Acquisition

-

Sample Preparation : Accurately weigh 5-20 mg of the sample and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Internal Standard : Add a small quantity of tetramethylsilane (TMS) to serve as an internal reference for chemical shifts (δ = 0.00 ppm for ¹H and ¹³C).[3]

-

Instrument Setup : Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent to compensate for any magnetic field drift. Shim the magnetic field to achieve optimal homogeneity and spectral resolution.

-

Data Acquisition : Acquire ¹H, ¹³C, and ¹⁹F spectra. For ¹³C NMR, proton-decoupled experiments are standard to simplify the spectrum to single lines for each unique carbon. Specific experiments like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

¹H NMR Spectral Data (Predicted)

The proton NMR spectrum provides a map of all hydrogen atoms in the molecule. The predicted chemical shifts (δ) in ppm, multiplicities, and coupling constants (J) in Hz are detailed below.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-a (CH₃, Ethyl) | ~1.30 | Triplet (t) | J = 7.1 | 3H |

| H-b (CH₂, Ethyl) | ~4.25 | Quartet (q) | J = 7.1 | 2H |

| H-c (CH₂, Methylene) | ~3.95 | Singlet (s) | - | 2H |

| H-d (OCH₃) | ~3.88 | Singlet (s) | - | 3H |

| H-5' | ~6.75 | Doublet of doublets (dd) | J ≈ 8.8, 2.5 | 1H |

| H-3' | ~6.80 | Doublet of doublets (dd) | J ≈ 11.5, 2.5 | 1H |

| H-6' | ~7.85 | Doublet of doublets (dd) | J ≈ 8.8, 7.0 | 1H |

Interpretation:

-

Ethyl Group (H-a, H-b) : The classic ethyl ester pattern of a triplet and a quartet is expected. The quartet at ~4.25 ppm is deshielded due to the adjacent oxygen atom.

-

Active Methylene (H-c) : These protons are located between two carbonyl groups, resulting in a downfield shift to around 3.95 ppm. In the predominant keto form, this appears as a sharp singlet.[2]

-

Methoxy Group (H-d) : The methoxy protons appear as a characteristic singlet around 3.88 ppm.

-

Aromatic Region (H-3', H-5', H-6') : The substitution pattern creates a complex splitting pattern. H-6' is deshielded by the adjacent carbonyl group. The fluorine atom will introduce additional couplings to the nearby protons (H-3' and H-5').

¹³C NMR Spectral Data (Predicted)

The ¹³C NMR spectrum reveals the carbon skeleton. The presence of fluorine introduces characteristic C-F couplings, which are invaluable for structural assignment.[6]

| Carbon Assignment | Predicted δ (ppm) | Expected C-F Coupling (JCF, Hz) |

| C-a (CH₃, Ethyl) | ~14.0 | - |

| C-b (CH₂, Ethyl) | ~62.0 | - |

| C-c (CH₂, Methylene) | ~46.0 | ³JCF ≈ 3-5 |

| C-d (OCH₃) | ~56.0 | - |

| C-1 (C=O, Ester) | ~167.0 | ⁴JCF ≈ 1-3 |

| C-2 (C=O, Ketone) | ~192.0 | ³JCF ≈ 4-6 |

| C-1' | ~118.0 | ²JCF ≈ 15-25 |

| C-2' | ~162.0 | ¹JCF ≈ 250-260 |

| C-3' | ~101.0 | ²JCF ≈ 25-30 |

| C-4' | ~166.0 | ⁴JCF ≈ 1-3 |

| C-5' | ~111.0 | ³JCF ≈ 8-10 |

| C-6' | ~133.0 | ⁴JCF ≈ 2-4 |

Interpretation:

-

Carbonyl Carbons (C-1, C-2) : The ketone carbonyl (C-2) is significantly more deshielded (~192.0 ppm) than the ester carbonyl (C-1, ~167.0 ppm).

-

Carbon-Fluorine Couplings : The most significant feature is the large one-bond coupling constant (¹JCF) for the carbon directly attached to fluorine (C-2'), expected to be around 250-260 Hz.[6] Two-bond (²JCF) and three-bond (³JCF) couplings are smaller but provide crucial connectivity information.[4]

¹⁹F NMR Spectroscopy

¹⁹F NMR is highly sensitive and offers a wide chemical shift range, making it an excellent tool for analyzing fluorinated compounds.[5][7]

-

Predicted Chemical Shift : For a fluorine atom on an aromatic ring, the chemical shift is highly dependent on the other substituents. For this compound, a chemical shift in the range of -110 to -125 ppm (relative to CFCl₃) would be expected.

-

Coupling : The ¹⁹F signal will appear as a multiplet due to coupling with the aromatic protons (H-3' and H-5').

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.[8]

Experimental Protocol: IR Spectrum Acquisition

-

Sample Preparation : For a liquid sample, a thin film can be prepared by placing a drop between two salt plates (e.g., NaCl or KBr).[3]

-

Background Scan : Perform a background scan of the empty salt plates or pure solvent to be subtracted from the sample spectrum.

-

Data Acquisition : Place the sample in the spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹. Co-adding 16-32 scans improves the signal-to-noise ratio.[3]

Characteristic IR Absorption Bands

| Frequency Range (cm⁻¹) | Bond Vibration | Functional Group | Intensity |

| ~3000-2850 | C-H stretch | Aliphatic (Ethyl, Methylene, Methoxy) | Medium |

| ~1745 | C=O stretch | Ester | Strong, sharp |

| ~1690 | C=O stretch | Aryl Ketone | Strong, sharp |

| ~1610, ~1500 | C=C stretch | Aromatic Ring | Medium-Strong |

| ~1250 | C-O stretch | Ester (asymmetric) & Aryl Ether | Strong |

| ~1150 | C-F stretch | Aryl-Fluoride | Strong |

| ~1050 | C-O stretch | Ester (symmetric) & Aryl Ether | Strong |

Interpretation:

-

The IR spectrum is dominated by two strong carbonyl absorptions. The ester C=O typically appears at a higher frequency (~1745 cm⁻¹) than the aryl ketone C=O (~1690 cm⁻¹), which is slightly lowered by conjugation with the aromatic ring.[9][10]

-

The presence of strong C-O stretching bands around 1250 and 1050 cm⁻¹ further confirms the ester and ether functionalities.[11]

-

A strong band around 1150 cm⁻¹ is indicative of the C-F bond.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in structural elucidation.

Experimental Protocol: MS Data Acquisition

-

Sample Introduction : Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system (GC-MS or LC-MS).

-

Ionization : Electron Ionization (EI) is a common technique that generates a molecular ion and extensive fragmentation. Electrospray Ionization (ESI) is a softer technique often used with LC-MS that typically shows a prominent protonated molecule [M+H]⁺.

-

Mass Analysis : The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Predicted Mass Spectrum Data (EI)

-

Molecular Formula : C₁₂H₁₃FO₄

-

Molecular Weight : 240.23 g/mol

-

Molecular Ion (M⁺) : m/z = 240

Major Fragmentation Pathways: The fragmentation of β-keto esters is often characterized by cleavages alpha to the carbonyl groups and by McLafferty rearrangements.[12][13][14]

-

Loss of Ethoxy Radical (•OCH₂CH₃) : M⁺ → [M - 45]⁺ at m/z = 195

-

Loss of Ethyl Ester Group (•COOCH₂CH₃) : M⁺ → [M - 73]⁺ at m/z = 167

-

Formation of Aroyl Cation : A prominent peak corresponding to the [F(MeO)C₆H₃CO]⁺ fragment at m/z = 155 . This is often a base peak resulting from cleavage of the bond between the ketone carbonyl and the active methylene.

-

McLafferty Rearrangement : While less common for the molecular ion itself in this structure, fragment ions may undergo further rearrangements.

Workflow and Data Integration

The definitive characterization of Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate relies on the synergistic integration of data from all spectroscopic methods.

Sources

- 1. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. biophysics.org [biophysics.org]

- 8. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. researchgate.net [researchgate.net]

- 14. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate: Physicochemical Properties and Synthetic Insights

Introduction

Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate is a substituted aromatic β-keto ester of significant interest to the pharmaceutical and fine chemical industries. Its molecular architecture, featuring a fluorinated and methoxylated phenyl ring coupled with the versatile β-keto ester moiety, makes it a valuable intermediate for synthesizing complex heterocyclic compounds and other advanced molecular scaffolds. The strategic placement of the fluorine atom and the methoxy group can profoundly influence the pharmacokinetic and pharmacodynamic properties of derivative molecules, making this compound a key building block in modern drug discovery programs.

This technical guide provides a comprehensive overview of the physical and chemical characteristics of Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate. It details a robust synthetic protocol, outlines methods for analytical characterization, and discusses the compound's stability and reactivity, offering researchers and drug development professionals a foundational understanding for its application.

Section 1: Molecular Structure and Physicochemical Properties

The structural attributes of Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate dictate its chemical behavior and physical state. The presence of both a hydrogen-bond acceptor (ketone and ester carbonyls) and a weakly acidic methylene group, situated between two electron-withdrawing groups, is central to its reactivity.

While a dedicated CAS Number for this specific compound is not publicly cataloged, its properties can be reliably predicted based on its structure and comparison with well-documented analogs such as Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate (CAS 27834-99-7) and Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate (CAS 2881-83-6).[1][2][3]

Table 1: Physicochemical Characteristics of Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate

| Property | Value | Notes |

| Molecular Formula | C₁₂H₁₃FO₄ | --- |

| Molecular Weight | 240.23 g/mol | Calculated from atomic weights. |

| Appearance | Colorless to pale yellow liquid/oil | Predicted based on analogs like the non-fluorinated counterparts which are liquids or low-melting solids. |

| Boiling Point | >270 °C at 760 mmHg (Estimated) | Estimated to be slightly higher than analogs due to increased polarity and molecular weight. |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF, Acetone). Sparingly soluble in water. | Typical for moderately polar organic esters. |

| pKa (α-protons) | ~10-11 (in DMSO) | The methylene protons are acidic due to resonance stabilization of the conjugate base by both carbonyl groups. |

| Keto-Enol Tautomerism | Exists as an equilibrium mixture of keto and enol forms in solution. | A characteristic feature of β-keto esters, influencing reactivity and spectral analysis.[4] |

Section 2: Synthesis and Purification

The synthesis of aromatic β-keto esters is most effectively achieved via a Claisen condensation or a related acylation reaction. For Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate, a highly efficient and scalable approach involves the acylation of an ethyl acetate enolate with a suitable 2-fluoro-4-methoxybenzoyl derivative. A more controlled and modern variant is the reaction between a precursor ketone and diethyl carbonate.[5][6][7][8][9]

The causality for selecting this pathway rests on its high efficiency and the commercial availability of the starting materials. The use of a strong, non-nucleophilic base like sodium hydride (NaH) ensures the irreversible formation of the necessary enolate, driving the reaction to completion. Diethyl carbonate serves as a non-enolizable electrophile, which prevents self-condensation side products that could occur if an enolizable ester were used as the acylating agent.[7][9]

Experimental Workflow: Synthesis via Acylation of a Ketone

Caption: Synthetic workflow for Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate.

Detailed Synthesis Protocol

This protocol is a self-validating system; successful execution will yield a product whose analytical data matches the predicted values in Section 3.

-

Reagent Preparation: To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil). Wash the NaH with dry hexanes (3x) to remove the oil, then suspend it in anhydrous tetrahydrofuran (THF).

-

Reaction Initiation: In a separate flask, dissolve 2-fluoro-4-methoxyacetophenone (1.0 equivalent) and diethyl carbonate (1.5 equivalents) in anhydrous THF.

-

Enolate Formation and Acylation: Cool the NaH suspension to 0 °C in an ice bath. Add the solution from step 2 dropwise to the NaH suspension over 30 minutes. Rationale: Slow addition is crucial to control the exothermic reaction and prevent side reactions.

-

Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of 1M aqueous HCl until the solution is acidic (pH ~2-3). Rationale: The acidic quench neutralizes the alkoxide base and protonates the product enolate, ensuring the product is in its neutral form for extraction.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers.

-

Isolation: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude oil via flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate.

Section 3: Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. The key techniques are NMR, IR, and Mass Spectrometry.

Predicted Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): The spectrum is expected to show distinct signals for both the keto and enol tautomers.

-

Ethyl group: A triplet at ~1.3 ppm (3H, -CH₃) and a quartet at ~4.2 ppm (2H, -OCH₂-).[10]

-

Methoxy group: A singlet at ~3.9 ppm (3H, -OCH₃).

-

Methylene protons (keto form): A singlet at ~4.0 ppm (2H, -C(O)CH₂C(O)-).

-

Aromatic protons: A complex multiplet pattern between 6.7-7.8 ppm (3H). Due to the fluorine at the C2 position, characteristic splitting (coupling constants, JHF) will be observed, which is critical for confirming the substitution pattern.

-

Enol proton: A broad singlet downfield at ~12.5 ppm (1H, enolic -OH), indicating strong intramolecular hydrogen bonding.

-

-

¹³C NMR (100 MHz, CDCl₃):

-

Carbonyls: Two distinct signals are expected in the downfield region, ~190-195 ppm (aromatic ketone) and ~165-170 ppm (ester).[11]

-

Aromatic Carbons: Signals between 100-165 ppm. The carbon directly bonded to fluorine (C2) will show a large one-bond coupling constant (¹JCF ≈ 240-250 Hz), providing definitive structural proof. Other aromatic carbons will show smaller 2- and 3-bond C-F couplings.

-

Other Aliphatic Carbons: Signals for the methoxy (~56 ppm), ester methylene (~62 ppm), methylene (~45 ppm), and ester methyl (~14 ppm) carbons will be present.

-

-

IR Spectroscopy (Neat, cm⁻¹):

-

C=O Stretching: A strong, broad absorption band around 1715-1745 cm⁻¹, likely showing two distinct peaks corresponding to the ester C=O (~1740 cm⁻¹) and the conjugated ketone C=O (~1715 cm⁻¹).[10]

-

C-O Stretching: Strong bands in the 1300-1000 cm⁻¹ region for the ester and ether linkages.[10]

-

Aromatic C=C Stretching: Peaks around 1600 cm⁻¹.

-

-

Mass Spectrometry (ESI+):

-

Molecular Ion: Expected [M+H]⁺ at m/z = 241.08.

-

Sodium Adduct: Expected [M+Na]⁺ at m/z = 263.06.

-

Key Fragments: Loss of the ethoxy group (-45 Da) and subsequent loss of CO (-28 Da) are common fragmentation pathways for ethyl esters.

-

Section 4: Applications in Research and Development

Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate is not merely a chemical curiosity but a potent synthetic tool. Its true value lies in its ability to serve as a precursor for a wide array of more complex molecules, particularly heterocyclic systems that form the core of many pharmaceutical agents.

The dicarbonyl functionality allows for facile condensation reactions with binucleophiles like hydrazines, ureas, or amidines to construct five- and six-membered heterocycles such as:

-

Pyrazoles: Reaction with hydrazine derivatives.

-

Pyrimidines: Reaction with urea or guanidine.

-

Isoxazoles: Reaction with hydroxylamine.

These heterocyclic cores are prevalent in compounds targeting a range of therapeutic areas, including oncology, inflammation, and infectious diseases. The 2-fluoro-4-methoxyphenyl substituent can impart desirable properties such as increased metabolic stability (due to the strong C-F bond) and enhanced binding affinity through specific electronic interactions.

Conclusion

Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate is a key molecular building block with well-defined physical and chemical properties. Its synthesis is achievable through established and scalable organic chemistry principles, primarily the Claisen condensation. The analytical techniques detailed herein provide a robust framework for its unambiguous identification and quality control. For researchers in medicinal chemistry and process development, a thorough understanding of this intermediate's characteristics is the first step toward leveraging its full potential in the synthesis of novel, high-value chemical entities.

References

-